Cas no 1065066-11-6 (5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride)

5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:1)
- 5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride
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- MDL: MFCD28892676
- インチ: 1S/C8H11N3O2.ClH/c1-10-2-3-11-6(5-10)4-7(9-11)8(12)13;/h4H,2-3,5H2,1H3,(H,12,13);1H
- InChIKey: LQUHYHJBCWKKRI-UHFFFAOYSA-N
- ほほえんだ: C(C1C=C2CN(C)CCN2N=1)(=O)O.Cl
5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8782415-5.0g |
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride |
1065066-11-6 | 95.0% | 5.0g |
$3105.0 | 2025-02-21 | |
Enamine | EN300-8782415-2.5g |
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride |
1065066-11-6 | 95.0% | 2.5g |
$2100.0 | 2025-02-21 | |
Enamine | EN300-8782415-10g |
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride |
1065066-11-6 | 95% | 10g |
$4606.0 | 2023-09-01 | |
1PlusChem | 1P0282FC-50mg |
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride |
1065066-11-6 | 95% | 50mg |
$359.00 | 2023-12-26 | |
1PlusChem | 1P0282FC-100mg |
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride |
1065066-11-6 | 95% | 100mg |
$522.00 | 2023-12-26 | |
Enamine | EN300-8782415-0.1g |
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride |
1065066-11-6 | 95.0% | 0.1g |
$372.0 | 2025-02-21 | |
Enamine | EN300-8782415-0.5g |
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride |
1065066-11-6 | 95.0% | 0.5g |
$835.0 | 2025-02-21 | |
Enamine | EN300-8782415-0.25g |
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride |
1065066-11-6 | 95.0% | 0.25g |
$530.0 | 2025-02-21 | |
Enamine | EN300-8782415-10.0g |
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride |
1065066-11-6 | 95.0% | 10.0g |
$4606.0 | 2025-02-21 | |
Enamine | EN300-8782415-1.0g |
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride |
1065066-11-6 | 95.0% | 1.0g |
$1070.0 | 2025-02-21 |
5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochlorideに関する追加情報
Introduction to 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-apyrazine]-2-carboxylic acid hydrochloride (CAS No. 1065066-11-6)
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-apyrazine]-2-carboxylic acid hydrochloride, identified by its CAS number 1065066-11-6, is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the pyrazolo[1,5-apyrazine] scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of a hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further investigation in drug development.
The pyrazolo[1,5-apyrazine] core is a fused bicyclic system consisting of two pyrazole rings connected at the 1-position of one ring and the 5-position of the other. This structural motif is renowned for its ability to interact with various biological targets, including enzymes and receptors. The 5-methyl substituent at the 4-position introduces additional functional complexity, which can influence the compound's electronic properties and binding affinity. The 2-carboxylic acid hydrochloride moiety provides a polar functional group that can enhance interactions with biological targets and improve pharmacokinetic profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazolo[1,5-apyrazine] derivatives due to their reported activities in various disease models. Studies have demonstrated that this class of compounds exhibits inhibitory effects on several key enzymes and pathways involved in inflammation, cancer, and neurodegenerative diseases. For instance, derivatives of pyrazolo[1,5-apyrazine] have shown promise as inhibitors of Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with immune responses and cell growth.
One of the most compelling aspects of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-apyrazine]-2-carboxylic acid hydrochloride is its potential as a scaffold for drug discovery. The unique arrangement of rings and substituents allows for selective modulation of biological activity while minimizing off-target effects. Researchers have leveraged computational methods to predict binding affinities and optimize lead compounds derived from this scaffold. These efforts have led to the identification of several potent inhibitors with therapeutic relevance.
The hydrochloride salt form of this compound enhances its pharmacological properties by improving solubility in aqueous solutions. This is particularly important for oral administration or formulation into injectable solutions where solubility can significantly impact bioavailability and therapeutic efficacy. Additionally, the carboxylic acid group provides a site for further chemical modification, enabling the synthesis of analogs with tailored biological activities.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazolo[1,5-apyrazine] derivatives in addressing unmet medical needs. For example, studies have shown that certain analogs exhibit anti-inflammatory properties by inhibiting nuclear factor kappa B (NF-κB) signaling pathways. NF-κB is a critical transcription factor involved in the regulation of inflammatory responses and has been implicated in various chronic diseases. By targeting this pathway, 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-apyrazine]-2-carboxylic acid hydrochloride and its derivatives may offer novel therapeutic strategies.
The compound's potential extends beyond anti-inflammatory applications. Preliminary studies have suggested that it may also possess anticancer properties by interfering with key signaling cascades involved in tumor growth and survival. For instance, inhibition of tyrosine kinases such as EGFR (epidermal growth factor receptor) has been observed with certain pyrazolo[1,5-apyrazine] derivatives. These findings underscore the compound's versatility as a pharmacological tool.
In conclusion,5-methyl-4H,5H,6H,7H-pyrazolo[1,5-apyrazine]-2-carboxylic acid hydrochloride (CAS No. 1065066-11-6) represents a structurally intriguing compound with significant potential in drug development. Its unique scaffold,hydrochloride salt form, and reported biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms,this compound may play a pivotal role in addressing various human diseases.
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